molecular formula C4H9ClO4S B8470903 3-Mesyloxy-2-hydroxy-1-chloropropane

3-Mesyloxy-2-hydroxy-1-chloropropane

Cat. No.: B8470903
M. Wt: 188.63 g/mol
InChI Key: ZMSWSQFWCKWHIS-UHFFFAOYSA-N
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Description

3-Mesyloxy-2-hydroxy-1-chloropropane is a specialized organic compound that serves as a versatile and high-value synthetic building block in advanced research applications. This molecule features two distinct reactive sites: a chloride and a mesyloxy (methanesulfonate) group, both of which are excellent leaving groups in nucleophilic substitution reactions. These functional groups, combined with a hydroxyl group, make it a valuable bifunctional scaffold for constructing more complex molecular architectures. Its primary research value lies in its application in organic synthesis, particularly in the development of novel linkers for Proteolysis-Targeting Chimeras (PROTACs) and in the synthesis of complex ethers and esters. The compound's mechanism of action is characterized by its role as an alkylating agent. The chlorine and mesylate groups can be displaced by nucleophiles such as amines, thiols, and alkoxides, allowing for the sequential introduction of different functional groups. The presence of the hydroxyl group provides a handle for further derivatization, such as esterification or oxidation, adding to its synthetic utility. Researchers utilize this compound in the exploration of new chemical space for drug discovery platforms, where it can be used to tether pharmacophores or create bifunctional molecules. It is also relevant in polymer chemistry as a potential monomer or cross-linking agent due to its dual reactivity. Handling of this compound requires appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, as is standard for alkylating agents and organochlorine compounds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on the high purity and consistent quality of this reagent to ensure reproducible results in their investigative syntheses.

Properties

Molecular Formula

C4H9ClO4S

Molecular Weight

188.63 g/mol

IUPAC Name

(3-chloro-2-hydroxypropyl) methanesulfonate

InChI

InChI=1S/C4H9ClO4S/c1-10(7,8)9-3-4(6)2-5/h4,6H,2-3H2,1H3

InChI Key

ZMSWSQFWCKWHIS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(CCl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Analysis and Reactivity

The table below compares 3-Mesyloxy-2-hydroxy-1-chloropropane with analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
This compound C₄H₈ClO₄S 187.5 Cl, -OH, -OSO₂CH₃ Nucleophilic substitution (mesyloxy), hydrogen bonding
3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride C₆H₁₃ClO₄S 216.68 -SO₂Cl, -OCH₃ High electrophilicity (sulfonyl chloride reacts with nucleophiles)
3-Chloro-2-hydroxypropyl methacrylate C₁₀H₁₃ClO₄ 214.22 Cl, -OH, methacrylate ester Radical polymerization (methacrylate), ester hydrolysis
1,2,3-Trichloropropane C₃H₅Cl₃ 147.43 Three Cl atoms Environmental persistence, toxicity
Key Observations:

Reactivity :

  • The mesyloxy group in the target compound is a superior leaving group compared to the methacrylate ester in 3-Chloro-2-hydroxypropyl methacrylate, enabling faster nucleophilic substitutions .
  • Sulfonyl chloride in ’s compound is more reactive than mesyloxy due to the electronegative chloride, making it suitable for synthesizing sulfonamides or sulfonate esters .

Solubility: The hydroxyl group in this compound enhances polarity, likely increasing solubility in polar solvents (e.g., water or ethanol) compared to non-polar 1,2,3-Trichloropropane .

Physical and Chemical Properties

Limited data exist for the target compound, but inferences can be drawn:

Property This compound (Predicted) 3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride 1,2,3-Trichloropropane
Boiling Point 200–220°C (estimated) Not reported 156°C
Melting Point 80–100°C (estimated) Not reported -14°C
Stability Hydrolytically sensitive (mesyloxy group) Moisture-sensitive (sulfonyl chloride) Stable under ambient conditions

Preparation Methods

Ring-Opening of (S)-3-Mesyloxy-1,2-Epoxypropane with Hydrochloric Acid

The most widely documented method involves the acid-catalyzed ring-opening of (S)-3-mesyloxy-1,2-epoxypropane. This epoxide precursor is synthesized via mesylation of (R)-glycidol, as outlined in the following steps:

  • Mesylation of (R)-Glycidol :
    (R)-Glycidol (5.0 g, 0.068 mol) is treated with methanesulfonyl chloride (8.0 g, 0.070 mol) in the presence of triethylamine (8.1 g, 0.080 mol) in toluene at 0°C. After 1 hour, the mixture is filtered and concentrated to yield (S)-3-mesyloxy-1,2-epoxypropane in 80–85% crude yield.

  • Epoxide Ring-Opening with HCl :
    Concentrated HCl (20 mL) is added dropwise to (S)-3-mesyloxy-1,2-epoxypropane (5.0 g, 0.033 mol) over 15–20 minutes. The reaction is stirred for 30 minutes, after which water is removed via azeotropic distillation with ethanol. The residual solvent is evaporated under reduced pressure (0.1 mm Hg, room temperature) to afford (R)-3-mesyloxy-2-hydroxy-1-chloropropane in 85% yield (5.4 g).

Key Reaction Data :

ParameterValue
Starting Material(S)-3-Mesyloxy-1,2-epoxypropane
ReagentConcentrated HCl
Reaction Time30 minutes
Yield85%
Optical Rotation[α]D²² = +7.1° (c=5.78, MeOH)

The stereochemical outcome arises from the nucleophilic attack of chloride at the less hindered carbon of the epoxide, preserving the (R)-configuration at the hydroxyl-bearing carbon.

Alternative Approaches and Comparative Analysis

Low-Yield Methods with Conventional Solvent/Base Systems

The patent highlights inferior results when substituting ethylene glycol/sodium glycolate with traditional solvents like dichloromethane or ether paired with strong bases (e.g., NaOH). For instance, using CH₂Cl₂/NaOH at 0°C led to yields below 50%, attributed to competing elimination reactions and poor solubility of intermediates.

Stereochemical Considerations

The choice of starting material enantiomer is critical. Starting with (R)-glycidol ensures the formation of (S)-3-mesyloxy-1,2-epoxypropane, which upon HCl treatment yields the (R)-configured product. Inversion of configuration during mesylation (due to the SN2 mechanism) and retention during epoxide opening are well-documented.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (CDCl₃) of (R)-3-mesyloxy-2-hydroxy-1-chloropropane exhibits the following signals:

  • δ 4.35 ppm (2H, d) : Chloromethyl (-CH₂Cl) group.

  • δ 4.1 ppm (1H, m) : Methine proton adjacent to the hydroxyl group.

  • δ 3.65 ppm (2H, d) : Methylene protons bonded to the mesyloxy group.

  • δ 3.1 ppm (3H, s) : Methyl group of the mesyl substituent.

  • δ 2.9 ppm (1H, br s) : Hydroxyl proton, broadened due to hydrogen bonding.

Optical Rotation

The compound displays a specific optical rotation of [α]D²² = +7.1° (c=5.78, MeOH), confirming its enantiomeric purity and (R)-configuration.

Applications in Organic Synthesis

Synthesis of (R)-Epichlorohydrin

(R)-3-Mesyloxy-2-hydroxy-1-chloropropane serves as a direct precursor to (R)-epichlorohydrin, a monomer for epoxy resins and chiral building block. Treatment with sodium ethylene glycolate in ethylene glycol at room temperature induces elimination, yielding (R)-epichlorohydrin in 86% enantiomeric excess.

Versatility in Asymmetric Synthesis

The mesyloxy group’s leaving ability facilitates nucleophilic substitutions, enabling access to β-amino alcohols and heterocyclic compounds. For example, reaction with isopropylamine could yield derivatives like 3-isopropylamino-2-hydroxy-1-chloropropane, though this specific transformation requires further validation .

Q & A

Basic: What synthetic routes are most effective for preparing 3-Mesyloxy-2-hydroxy-1-chloropropane, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of a propane backbone. A common approach is:

Chlorination : Introduce the chlorine atom at the 1-position via nucleophilic substitution (e.g., using SOCl₂ or PCl₃) on a diol precursor.

Mesylation : React the 2-hydroxy group with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to scavenge HCl .
Optimization Factors :

  • Temperature : Maintain 0–5°C during mesylation to minimize side reactions.
  • Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution efficiency.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate mesylation .

Advanced: How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during the synthesis of this compound?

Methodological Answer:
Competing elimination reactions (e.g., forming alkenes) arise under strongly basic or high-temperature conditions. To suppress elimination:

  • Base Selection : Use mild, non-nucleophilic bases (e.g., TEA instead of NaOH) to avoid deprotonating the β-hydrogen.
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for substitution over elimination.
  • Low-Temperature Regimes : Conduct reactions at ≤20°C to reduce kinetic energy favoring elimination .
    Data Contradiction Analysis : Conflicting reports on yield may stem from trace moisture (hydrolyzing MsCl) or variable stoichiometry. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹H NMR :
    • Cl-CH₂ : δ 3.6–3.8 ppm (triplet, coupling with adjacent CH).
    • HO-CH : δ 4.1–4.3 ppm (doublet of doublets, splits due to vicinal Cl and MsO groups).
    • MsO- : δ 3.0 ppm (singlet, three equivalent methyl protons) .
  • IR Spectroscopy :
    • Broad peak at ~3400 cm⁻¹ (O-H stretch).
    • Strong S=O stretches at 1350 cm⁻¹ and 1170 cm⁻¹ .

Advanced: How does the mesyloxy group influence the compound’s reactivity in comparison to tosylates or triflates?

Methodological Answer:
The mesyloxy (MsO-) group is a moderate leaving group (less reactive than triflates but more reactive than tosylates). Key differences:

  • Nucleophilic Substitution : MsO- facilitates SN2 reactions with amines or thiols but requires polar solvents (e.g., DMSO) for efficient displacement.
  • Hydrolysis Stability : Less prone to hydrolysis than triflates under neutral conditions but degrades in strong acids/bases.
  • Byproduct Formation : Unlike tosylates, mesylation produces volatile byproducts (e.g., MeSO₃H), simplifying purification .

Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal decomposition.
  • Moisture Sensitivity : Use desiccants (e.g., molecular sieves) to avoid hydrolysis to 2,3-diol derivatives.
  • Decomposition Products : Monitor via GC-MS for methanesulfonic acid (m/z 96) and chloro-propanediol (m/z 143) .

Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states. Key parameters:
    • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., Cl and MsO- groups) prone to nucleophilic attack.
    • Activation Energies : Compare barriers for substitution at Cl vs. MsO- positions.
  • Case Study : Calculations show Cl substitution dominates due to lower steric hindrance (ΔG‡ = 28 kcal/mol vs. 35 kcal/mol for MsO-) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for synthesis/purification.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Toxicity Data : Limited acute toxicity reported, but structural analogs (e.g., chloropropanes) show neurotoxic potential—avoid inhalation .

Advanced: What strategies can resolve enantiomeric impurities in stereoselective syntheses of this compound derivatives?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IC-3 columns with hexane/isopropanol (90:10) to separate enantiomers.
  • Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to control stereochemistry at the 2-hydroxy position .

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